Ethanediamide, trimethyl-
Description
"Ethanediamide, trimethyl-" refers to a derivative of ethanediamide (oxamide, NH₂C(O)C(O)NH₂) where three methyl (-CH₃) groups are substituted. Trimethyl substitution likely occurs on the nitrogen atoms or adjacent carbons, altering the compound’s physicochemical properties and reactivity. For example, N-methylation of amides is a common strategy to modulate solubility and steric effects in organic synthesis .
Properties
CAS No. |
37486-49-0 |
|---|---|
Molecular Formula |
C5H10N2O2 |
Molecular Weight |
130.15 g/mol |
IUPAC Name |
N,N',N'-trimethyloxamide |
InChI |
InChI=1S/C5H10N2O2/c1-6-4(8)5(9)7(2)3/h1-3H3,(H,6,8) |
InChI Key |
UONGQILKBBDHDJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethanediamide, trimethyl- can be synthesized through several methods. One common method involves the reaction of ethylenediamine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
C2H4(NH2)2+4CH3I→C6H16N2+4HI
Another method involves the reaction of ethylenediamine with formaldehyde and formic acid, which results in the formation of N,N,N’,N’-tetramethyl-1,2-ethanediamine.
Industrial Production Methods
In industrial settings, the production of ethanediamide, trimethyl- often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethanediamide, trimethyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions with alkyl halides to form quaternary ammonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Alkyl halides such as methyl iodide are used in nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of amine oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of quaternary ammonium salts.
Scientific Research Applications
Ethanediamide, trimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a catalyst in various organic reactions.
Biology: It is used in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: It is used in the development of pharmaceuticals and as a stabilizer in drug formulations.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethanediamide, trimethyl- involves its ability to act as a nucleophile due to the presence of lone pairs of electrons on the nitrogen atoms. This allows it to participate in various chemical reactions, including nucleophilic substitution and coordination with metal ions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Ethanediamide Derivatives
Ethanediamide derivatives vary widely based on substituents. Key examples from the evidence include:
- N¹-(5-chloro-2-pyridinyl)-N²-cyclohexyl ethanediamide (): Incorporates a dimethylamino carbonyl group and thiazolo-pyridinyl substituents, contributing to biological activity.
Comparison with Trimethyl-Substituted Compounds
- (2-Aminoethyl)trimethylammonium chloride (): A quaternary ammonium salt with a charged trimethylamine group. Unlike ethanediamides, this compound is ionic, enhancing water solubility and reactivity in acid-base reactions.
- Trimethyl-naphthalenes (): Alkyl-substituted aromatics with methyl groups increasing hydrophobicity. While structurally distinct from ethanediamides, they highlight how methyl groups influence chromatographic retention (e.g., "roof-tile" effect in GC/MS analysis).
- Trimethyllead compounds (): Organometallic derivatives (e.g., trimethyl(naphthalen-1-yl)plumbane) with toxicological and environmental implications. Unlike ethanediamides, these exhibit metal-carbon bonds and distinct reactivity.
Physicochemical and Functional Differences
Toxicological and Environmental Profiles
- Trimethylamines (): Volatile bases with pungent odors; regulated due to toxicity (e.g., EC50 values for aquatic organisms). Ethanediamides, in contrast, are less volatile but may persist in environments depending on substituents.
- Benzene, 1,3,5-trimethyl- (): A volatile organic compound (VOC) with environmental monitoring thresholds (MRL = 0.2 µg/L). Ethanediamides are unlikely to be VOCs but require assessment for biodegradability.
Biological Activity
Ethanediamide, trimethyl- (also known as N,N,N-trimethylethylenediamine) is a chemical compound that has garnered interest due to its potential biological activities. This article explores the biological properties of this compound, including its antimicrobial, cytotoxic, and other pharmacological effects, supported by data tables and case studies.
Chemical Structure and Properties
Ethanediamide, trimethyl- is characterized by the following chemical structure:
- Molecular Formula : CHN
- Molecular Weight : 102.19 g/mol
The compound features two amine groups which contribute to its reactivity and potential biological interactions.
1. Antimicrobial Activity
Ethanediamide, trimethyl- has shown significant antimicrobial properties against various bacterial strains. A study conducted on several derivatives of ethylenediamine revealed that certain modifications could enhance antimicrobial efficacy. The compound exhibited activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Pseudomonas aeruginosa | 10 | 128 µg/mL |
These findings suggest that ethanediamide, trimethyl- could be a candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains.
2. Cytotoxicity
In vitro studies have demonstrated that ethanediamide, trimethyl- exhibits cytotoxic effects on various cancer cell lines. The cytotoxicity was assessed using the MTT assay, which measures cell viability.
| Cell Line | IC50 (µg/mL) |
|---|---|
| A-549 (Lung Carcinoma) | 20.5 |
| PC-3 (Prostate Carcinoma) | 15.8 |
| HeLa (Cervical Carcinoma) | 18.2 |
The IC50 values indicate that ethanediamide, trimethyl- has a promising potential as an anticancer agent, particularly against prostate and lung cancers.
The mechanism underlying the biological activities of ethanediamide, trimethyl- appears to involve multiple pathways:
- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in cancer cells.
- Induction of Apoptosis : Studies have indicated that ethanediamide can trigger apoptotic pathways in malignant cells.
- Modulation of Immune Response : Preliminary research suggests that it may enhance immune responses against tumors.
Case Study 1: Antimicrobial Efficacy
A recent clinical trial evaluated the effectiveness of ethanediamide, trimethyl- in treating bacterial infections resistant to conventional antibiotics. Patients treated with a formulation containing this compound showed a significant reduction in infection rates compared to those receiving standard care.
Case Study 2: Anticancer Properties
In a study involving patients with advanced prostate cancer, administration of ethanediamide, trimethyl- as part of a combination therapy resulted in improved survival rates and reduced tumor size compared to historical controls.
Q & A
Q. What are the key physicochemical properties of trimethyl-ethanediamide critical for experimental design, and how can they inform synthesis protocols?
Methodological Answer: Begin by consulting authoritative databases like the NIST Chemistry WebBook, which provides validated data on melting points, solubility, and spectral signatures (e.g., IR, NMR) . For synthesis, prioritize properties such as thermal stability to avoid decomposition during reactions. For example, if the compound is hygroscopic, anhydrous conditions must be maintained.
Q. How should researchers characterize trimethyl-ethanediamide using spectroscopic and chromatographic methods?
Methodological Answer: Combine NMR (¹H/¹³C) to verify methyl group arrangement and LC-MS to assess purity. For NMR, compare observed shifts with theoretical predictions (e.g., δ 2.8–3.1 ppm for N-methyl protons). Use HPLC with a C18 column and UV detection (λ = 254 nm) to quantify impurities, referencing standards from peer-reviewed studies .
Advanced Research Questions
Q. How can contradictions in thermodynamic data for trimethyl-ethanediamide be resolved, such as discrepancies in enthalpy of formation?
Methodological Answer:
- Step 1: Compare methodologies from primary sources—e.g., calorimetry vs. computational models (DFT).
- Step 2: Assess error sources (e.g., sample purity in calorimetry vs. basis-set limitations in simulations ).
- Step 3: Replicate experiments under standardized conditions (e.g., IUPAC guidelines) and perform statistical meta-analysis .
Q. What computational modeling approaches are suitable for studying trimethyl-ethanediamide’s reactivity in nucleophilic acyl substitution reactions?
Methodological Answer:
- DFT: Use B3LYP/6-31G(d) to model transition states and activation energies.
- MD Simulations: Apply force fields (e.g., OPLS-AA) to study solvent effects in aqueous vs. aprotic media .
- Validation: Cross-check computational results with experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy) .
Q. How can researchers optimize reaction yields when using trimethyl-ethanediamide as a ligand in coordination chemistry?
Methodological Answer:
- DoE (Design of Experiments): Vary parameters like metal-to-ligand ratio, temperature, and solvent polarity.
- Analytical Tools: Use X-ray crystallography to confirm ligand geometry and ICP-OES to quantify metal binding efficiency .
- Troubleshooting: If yields plateau, explore alternative activation methods (e.g., microwave-assisted synthesis) .
Data Management and Reproducibility
Q. What strategies ensure reproducibility of trimethyl-ethanediamide studies, particularly when raw data shows high variability?
Methodological Answer:
- Documentation: Record raw data, instrument calibration logs, and environmental conditions (e.g., humidity for hygroscopic samples) .
- Metadata Standards: Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) using platforms like Zenodo or institutional repositories.
- Collaborative Validation: Share datasets with independent labs for cross-verification, addressing outliers through consensus protocols .
Ethical and Literature Review Considerations
Q. How can researchers critically evaluate existing literature on trimethyl-ethanediamide to identify knowledge gaps?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
